methyl 7-bromo-1-benzofuran-4-carboxylate
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Overview
Description
Methyl 7-bromo-1-benzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. The unique structural features of benzofuran compounds make them a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-benzofuran-4-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the bromination of 1-benzofuran-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-1-benzofuran-4-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-benzofuran-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 7-substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-4,7-quinone derivatives.
Reduction: Formation of 7-bromo-1-benzofuran-4-methanol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 7-bromo-1-benzofuran-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The benzofuran scaffold is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . Additionally, the bromine atom at the 7-position may enhance the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Methyl 7-bromo-1-benzofuran-4-carboxylate can be compared with other benzofuran derivatives to highlight its uniqueness:
Methyl 7-chloro-1-benzofuran-4-carboxylate: Similar structure but with a chlorine atom instead of bromine. The bromine atom may confer different reactivity and biological activity.
Methyl 7-methyl-1-benzofuran-4-carboxylate: Contains a methyl group at the 7-position, which may affect its chemical properties and biological activities.
Methyl 7-hydroxy-1-benzofuran-4-carboxylate:
Properties
CAS No. |
1379313-05-9 |
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Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
methyl 7-bromo-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,1H3 |
InChI Key |
XKYGLUQPFPPWTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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